molecular formula C11H16N2O B1317503 2-(2-Methoxyphenyl)piperazine CAS No. 65709-27-5

2-(2-Methoxyphenyl)piperazine

Cat. No.: B1317503
CAS No.: 65709-27-5
M. Wt: 192.26 g/mol
InChI Key: XYMDIQVPOIVJPF-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to a piperazine moiety

Biochemical Analysis

Biochemical Properties

2-(2-Methoxyphenyl)piperazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme monoamine oxidase (MAO), where this compound acts as an inhibitor. This inhibition affects the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain. Additionally, this compound has been shown to bind to serotonin receptors, particularly the 5-HT1A receptor, modulating serotonin signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce apoptosis in cancer cells by upregulating apoptotic markers such as cleaved caspase-3 and cytochrome c . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as serotonin receptors, and modulates their activity. The binding of this compound to the 5-HT1A receptor, for example, results in the activation of downstream signaling pathways that influence mood and anxiety . Additionally, this compound inhibits the activity of monoamine oxidase, preventing the breakdown of neurotransmitters and thereby increasing their availability in the synaptic cleft.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of monoamine oxidase and persistent modulation of serotonin signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it has been observed to produce anxiolytic and antidepressant-like effects by modulating serotonin signaling . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the overstimulation of serotonin receptors and the accumulation of toxic metabolites.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4 . The metabolism of this compound results in the formation of various metabolites, some of which retain biological activity. These metabolic reactions can influence the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound is distributed to various organelles, where it interacts with target biomolecules and modulates their activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is known to localize to the mitochondria, where it influences mitochondrial function and induces apoptosis in cancer cells . Additionally, this compound can be found in the cytoplasm and nucleus, where it modulates gene expression and cell signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)piperazine typically involves the reaction of 2-methoxyaniline with piperazine. One common method includes the use of a solvent such as acetonitrile and a catalyst like Ytterbium(III) triflate (Yb(OTf)3). The reaction is carried out under reflux conditions for an extended period, usually around 48 hours, to ensure complete conversion .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions. This includes the use of large-scale reactors, efficient mixing, and controlled temperature settings to achieve high yields and purity. The intermediate products are often purified through recrystallization from optimized solvents .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used under anhydrous conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

2-(2-Methoxyphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, including receptors and enzymes.

    Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Para-Methoxyphenylpiperazine: Similar in structure but with the methoxy group in the para position.

    Trifluoromethylphenylpiperazine: Contains a trifluoromethyl group instead of a methoxy group.

    Benzylpiperazine: Lacks the methoxy group but has a benzyl group attached to the piperazine ring.

Uniqueness: 2-(2-Methoxyphenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with serotonin receptors makes it a valuable compound for research in neuropharmacology .

Properties

IUPAC Name

2-(2-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-9(11)10-8-12-6-7-13-10/h2-5,10,12-13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMDIQVPOIVJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587679
Record name 2-(2-Methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65709-27-5
Record name Piperazine, 2-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65709-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyphenyl)piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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